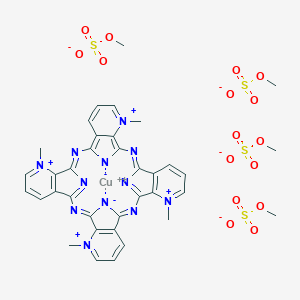
6-Amino-5-chloropyridine-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-chloropyridine-3-carbonyl chloride is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is soluble in most organic solvents and water. The chemical formula of 6-Amino-5-chloropyridine-3-carbonyl chloride is C6H4ClN3O, and its molecular weight is 181.57 g/mol.
Mechanism Of Action
The mechanism of action of 6-Amino-5-chloropyridine-3-carbonyl chloride is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also form covalent bonds with other molecules, which can lead to the formation of new compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 6-Amino-5-chloropyridine-3-carbonyl chloride. However, it has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Amino-5-chloropyridine-3-carbonyl chloride in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that it is highly reactive and can be hazardous if not handled properly.
Future Directions
There are several future directions for the research of 6-Amino-5-chloropyridine-3-carbonyl chloride. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use as a sensor for the detection of metal ions in biological and environmental samples. Additionally, the development of new synthetic methods for the preparation of 6-Amino-5-chloropyridine-3-carbonyl chloride could lead to the discovery of new compounds with unique properties.
Conclusion:
In summary, 6-Amino-5-chloropyridine-3-carbonyl chloride is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new compounds with potential therapeutic and diagnostic applications.
Scientific Research Applications
6-Amino-5-chloropyridine-3-carbonyl chloride has various scientific research applications. It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. Additionally, it is used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
properties
CAS RN |
120763-60-2 |
|---|---|
Product Name |
6-Amino-5-chloropyridine-3-carbonyl chloride |
Molecular Formula |
C6H4Cl2N2O |
Molecular Weight |
191.01 g/mol |
IUPAC Name |
6-amino-5-chloropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-3(5(8)11)2-10-6(4)9/h1-2H,(H2,9,10) |
InChI Key |
FMAMLCCFSOHTEZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Cl)N)C(=O)Cl |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)



![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)





![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
